6-(2-chlorophenyl)pyridazine-3(2H)-thione
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNUSIRLROKFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Chlorophenyl)pyridazine-3(2H)-thione, a member of the pyridazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings, highlighting its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN3S, with a molecular weight of approximately 225.71 g/mol. The compound features a pyridazine ring substituted with a chlorophenyl group and a thione functional group, contributing to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H8ClN3S |
| Molecular Weight | 225.71 g/mol |
| Key Functional Groups | Chlorine, Thione |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thione group can form hydrogen bonds and participate in hydrophobic interactions, influencing enzyme activity and receptor binding. These interactions may lead to modulation of signaling pathways associated with inflammation and cancer cell proliferation .
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that this compound and its derivatives showed effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance, compounds synthesized from this base structure were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Table: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| This compound | E. coli | 15 |
| Derivative A | Candida albicans | 20 |
| Derivative B | Aspergillus flavus | 17 |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines, including human lung adenocarcinoma (A549). The results indicated that certain derivatives exhibited cytotoxic effects while maintaining lower toxicity to non-cancerous cells. For example, at a concentration of 100 µM, some derivatives reduced A549 cell viability significantly .
Table: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 50 |
| Derivative C | MCF-7 (Breast) | 45 |
| Derivative D | SK-OV-3 (Ovary) | 60 |
Case Studies
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various pyridazine derivatives against clinically relevant pathogens. The findings indicated that compounds with thione functionalities exhibited enhanced activity compared to their non-thione counterparts .
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, the compound was tested against multiple human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, particularly effective against colon cancer cells .
Scientific Research Applications
The biological activity of 6-(2-chlorophenyl)pyridazine-3(2H)-thione is primarily attributed to its ability to interact with various molecular targets. The thione group can form hydrogen bonds and participate in hydrophobic interactions, influencing enzyme activity and receptor binding. These interactions may lead to modulation of signaling pathways associated with inflammation and cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing thione functionalities exhibit enhanced antimicrobial properties compared to their counterparts lacking this group. For instance, a comparative study highlighted the effectiveness of pyridazine derivatives against clinically relevant pathogens, establishing a link between the thione structure and increased antimicrobial efficacy.
Anticancer Properties
This compound has shown promising results in anticancer research. A notable study evaluated its cytotoxicity against various human cancer cell lines, revealing dose-dependent effects particularly effective against colon cancer cells. The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation by arresting the cell cycle at critical phases (G0/G1 and G2/M) .
Case Study: Cytotoxicity Evaluation
In one study, this compound was tested on HepG-2 liver carcinoma cell lines, yielding an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. This suggests that this compound could serve as a potential lead compound for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. This effect is partly attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations :
- Thione vs. Ketone : Thione derivatives exhibit higher nucleophilicity and better metal-chelating capacity than ketone analogs, making them suitable for catalytic or therapeutic applications .
- Substituent Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance stability and modulate electronic properties, while bulky substituents (e.g., pyridin-2-yl) affect solubility and intermolecular interactions .
Physicochemical Properties
- Solubility: Thione derivatives generally show lower aqueous solubility compared to ketones due to reduced polarity. For example, 6-phenylpyridazin-3(2H)-one has moderate solubility in ethanol (23.4 mg/mL), whereas thione analogs require DMSO or DMF for dissolution .
- Melting Points: Thione compounds like 3-(prop-2-yn-1-ylthio)-6-(pyridin-2-yl)pyridazine melt at 125–127°C, whereas hydroxyl-containing analogs (e.g., 2-(3-chlorophenyl)-6-hydroxy-3(2H)-pyridazinone) exhibit higher m.p. (>200°C) due to hydrogen bonding .
Preparation Methods
Sulfurization of Pyridazinone Precursors Using Phosphorus Pentasulfide
One of the most documented methods to prepare 6-(2-chlorophenyl)pyridazine-3(2H)-thione involves the conversion of the corresponding pyridazinone derivative to the thione by treatment with phosphorus pentasulfide (P2S5).
- The pyridazinone precursor (e.g., 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-one or related analogs) is reacted with an equimolar amount of phosphorus pentasulfide.
- The reaction is carried out in dry pyridine as solvent.
- The mixture is refluxed for approximately 5 hours.
- After cooling, the reaction mixture is poured onto ice and neutralized with 30% ammonia solution.
- The resulting solid is filtered, dried, and recrystallized from methanol.
- The product is obtained in moderate yield (~50%).
- The IR spectrum confirms the conversion by the disappearance of the carbonyl (C=O) stretch and appearance of a characteristic thiocarbonyl (C=S) band around 1228 cm⁻¹.
- The compound shows typical proton NMR signals corresponding to the pyridazine ring and aromatic protons.
- Elemental analysis and mass spectrometry confirm the expected molecular formula and structure.
| Parameter | Details |
|---|---|
| Reagents | Pyridazinone precursor, P2S5 |
| Solvent | Dry pyridine |
| Reaction Conditions | Reflux, 5 hours |
| Work-up | Ice quench, neutralization with NH3 |
| Yield | ~50% |
| Purification | Recrystallization from methanol |
| IR (C=S stretch) | ~1228 cm⁻¹ |
| Melting Point | 210–212 °C |
| Molecular Formula | C16H13ClN4S (example derivative) |
This method is well-established and provides a straightforward route to the thione compound from the corresponding pyridazinone.
Thiourea-Mediated Conversion of Pyridazinone or Pyridazine Derivatives
An alternative synthetic approach involves the reaction of the pyridazinone precursor or chloropyridazine derivative with thiourea under reflux conditions.
- The pyridazine derivative (0.01 mol) is refluxed with an equimolar amount of thiourea in n-propanol (40 mL) for about 4 hours.
- The formed precipitate is collected and dissolved in 10% sodium hydroxide solution.
- The mixture is filtered to remove insolubles.
- The filtrate is acidified with dilute hydrochloric acid (0.1 N), causing precipitation of the thione product.
- The solid is filtered, dried, and recrystallized from methanol.
- This method yields the target compound in lower yield (~30%) compared to the phosphorus pentasulfide method.
- The product is identical in all analytical aspects (melting point, IR, NMR, TLC) to that obtained by sulfurization with P2S5.
- Characteristic IR bands include NH stretches (3190–3140 cm⁻¹) and the C=S stretch at 1228 cm⁻¹.
- Proton NMR shows exchangeable NH signals and aromatic protons consistent with the structure.
| Parameter | Details |
|---|---|
| Reagents | Pyridazine derivative, thiourea |
| Solvent | n-Propanol |
| Reaction Conditions | Reflux, 4 hours |
| Work-up | NaOH dissolution, acid precipitation |
| Yield | ~30% |
| Purification | Recrystallization from methanol |
| IR (NH stretches) | 3190–3140 cm⁻¹ |
| IR (C=S stretch) | ~1228 cm⁻¹ |
| Melting Point | 210–212 °C |
| Molecular Formula | C16H13ClN4S (example derivative) |
This route provides a viable alternative to phosphorus pentasulfide sulfurization, especially when milder or different reaction conditions are desired.
Additional Synthetic Considerations and Related Methods
- The initial pyridazinone precursors are typically prepared by condensation reactions involving hydrazine derivatives and halogenated aromatic compounds.
- Phosphorus oxychloride (POCl3) can be used to convert pyridazinones to chloropyridazine intermediates, which can then be converted to thiones by thiourea treatment.
- The sulfurization reaction is selective and efficient, with the C=O group being replaced by C=S without affecting other functional groups.
- Reaction monitoring is commonly performed by thin-layer chromatography (TLC).
- Purification typically involves recrystallization from methanol or ethanol to obtain analytically pure compounds.
- Characterization includes IR, 1H-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(2-chlorophenyl)pyridazine-3(2H)-thione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 5-chloro-6-phenylpyridazin-3(2H)-one with thiolating agents (e.g., P2S5 or Lawesson’s reagent) under reflux in anhydrous toluene for 6–8 hours typically yields the thione derivative. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of substrate to thiolating agent) and reaction temperature (110–120°C). Purity is enhanced via recrystallization from ethanol/water mixtures (v:v = 3:1) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and tautomeric forms?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and X-ray crystallography. For NMR, the thione tautomer shows a characteristic singlet for the S-H proton at δ 13.5–14.0 ppm, while the thiol form is absent. X-ray analysis resolves regioselectivity by confirming bond lengths (C=S at ~1.65 Å vs. C-SH at ~1.82 Å) . IR spectra exhibit strong C=S stretching vibrations at 1250–1280 cm<sup>−1</sup> .
Q. What solvents and purification techniques are recommended for isolating this compound?
- Methodological Answer : Use acetone or ethanol for dissolution due to moderate solubility (2.5–3.2 mg/mL at 25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) or preparative TLC (petroleum ether:ethyl acetate 1:1) effectively removes byproducts like unreacted chlorophenyl precursors .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and pharmacological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like fungal CYP51 or bacterial DNA gyrase assesses potential antimicrobial activity. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:
- Use MIC (Minimum Inhibitory Concentration) assays with consistent inoculum size (1×10<sup>5</sup> CFU/mL).
- Control solvent effects by limiting DMSO to <1% v/v.
- Cross-validate with structural analogs (e.g., pyridazinone vs. pyridazine-thione derivatives) .
Q. How can hazardous byproducts (e.g., chlorinated intermediates) be managed during synthesis?
- Methodological Answer : Implement green chemistry principles:
- Replace toxic solvents (toluene) with cyclopentyl methyl ether (CPME) for safer reflux .
- Trap volatile byproducts (HCl gas) using alkaline scrubbers.
- Neutralize waste with 10% NaHCO3 before disposal .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
